1-Methyl-5-oxoprolyl chloride

Description

Contextualizing N-Methyl-5-oxoprolyl Chloride within the Landscape of Activated Pyrrolidone Systems

The pyrrolidinone ring is a "privileged pharmacophore," meaning it is a structural feature found in numerous biologically active compounds. acs.org Consequently, methods for synthesizing and functionalizing pyrrolidinone scaffolds are of great interest. acs.orgorganic-chemistry.org Pyroglutamic acid (5-oxoproline) and its derivatives are common starting materials for these syntheses. researchgate.net

Activating the pyrrolidone system is crucial for many synthetic applications. For example, N-acetyl lactams can act as activators for the anionic ring-opening polymerization of 2-pyrrolidone to produce polyamide 4 (Nylon 4). uminho.pt In another context, the reaction of L-5-oxoproline esters with phosgene (B1210022) yields L-1-(chlorocarbonyl)proline esters. uni-stuttgart.de This creates a highly reactive intermediate analogous to 1-Methyl-5-oxoprolyl chloride, which can then be used in further synthetic steps, such as the synthesis of L-proline. uni-stuttgart.de

This compound fits into this landscape as a pre-activated, functionalized pyrrolidone. The N-methylation prevents potential side reactions at the nitrogen atom, directing reactivity towards the acyl chloride group. This makes it a specific tool for introducing the N-methylated pyroglutamate (B8496135) moiety into larger, more complex structures, potentially for applications in medicinal chemistry or materials science where this specific substructure is desired. The synthesis of complex molecules often relies on such well-defined, reactive building blocks to ensure high yields and selectivity.

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 42435-90-5 | C₆H₈ClNO₂ |

| 1-methyl-5-oxo-DL-proline | 72442-37-6 | C₆H₉NO₃ |

| Pyroglutamic acid (5-Oxoproline) | 98-79-3 | C₅H₇NO₃ |

| Glutamic acid | 56-86-0 | C₅H₉NO₄ |

| Thionyl chloride | 7719-09-7 | SOCl₂ |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ |

| Phosgene | 75-44-5 | CCl₂O |

| L-proline | 147-85-3 | C₅H₉NO₂ |

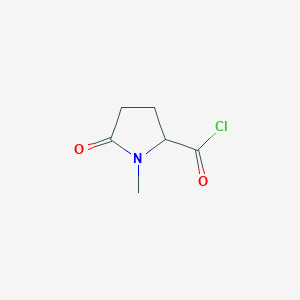

Structure

2D Structure

3D Structure

Properties

CAS No. |

42435-90-5 |

|---|---|

Molecular Formula |

C6H8ClNO2 |

Molecular Weight |

161.58 g/mol |

IUPAC Name |

1-methyl-5-oxopyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C6H8ClNO2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3 |

InChI Key |

KORAISXYOZYKLO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCC1=O)C(=O)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 Methyl 5 Oxoprolyl Chloride

Direct Chlorination Methods for N-Methyl-5-oxoproline Precursors

Direct chlorination involves treating the N-methyl-5-oxoproline precursor with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.org These reagents react with the carboxylic acid to form the acyl chloride, with the other products being gaseous or easily separable, simplifying the purification process. libretexts.org

Thionyl chloride is a widely used reagent due to its affordability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture. wikipedia.orglibretexts.org The reaction is often catalyzed by a small amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF). wikipedia.org

Phosphorus pentachloride is another effective chlorinating agent. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. libretexts.org While effective, the solid nature of PCl₅ and the liquid nature of the POCl₃ byproduct can sometimes complicate the workup procedure compared to the gaseous byproducts of thionyl chloride.

Oxalyl chloride is a milder and more selective reagent compared to thionyl chloride, but it is also more expensive. wikipedia.org It reacts with the carboxylic acid in the presence of a catalyst like DMF to form the acyl chloride, with carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts. wikipedia.org

The general mechanism for these direct chlorination reactions involves the activation of the carboxylic acid, followed by nucleophilic attack of the chloride ion. In the case of thionyl chloride with a DMF catalyst, a Vilsmeier reagent is formed in situ, which then activates the carboxylic acid. wikipedia.org

Indirect Activation Pathways for the Formation of the Acyl Chloride Moiety

Indirect methods for the formation of the acyl chloride moiety involve the in-situ generation of a reactive intermediate from the carboxylic acid, which is then converted to the acyl chloride. These pathways can offer advantages in terms of milder reaction conditions and compatibility with sensitive functional groups.

One such approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This method proceeds through a proposed aromatic cation-activated nucleophilic acyl substitution, allowing for the rapid conversion of carboxylic acids to their corresponding acyl chlorides under relatively mild conditions. organic-chemistry.org

Another indirect method utilizes the reaction of tert-butyl esters with thionyl chloride. organic-chemistry.org This reaction is selective for tert-butyl esters, leaving other esters like methyl, ethyl, or benzyl (B1604629) esters largely unreacted. organic-chemistry.org This selectivity can be advantageous in complex molecules with multiple ester functionalities.

Visible-light photocatalysis has also emerged as a modern technique for acyl chloride synthesis. organic-chemistry.org This method can involve the reaction of an aldehyde with N-chlorosuccinimide (NCS) and a peroxide in the presence of a photocatalyst like Ru(bpy)₃Cl₂. organic-chemistry.org While this is a conversion from an aldehyde rather than a carboxylic acid, it represents an alternative pathway to acyl chlorides that can be subsequently used.

Optimization of Reaction Conditions and Yields in 1-Methyl-5-oxoprolyl Chloride Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of chlorinating agent, solvent, temperature, and the use of catalysts.

| Parameter | Variation | Effect on Reaction |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, PCl₅ | Affects reactivity, selectivity, and byproduct profile. Oxalyl chloride is milder but more expensive. |

| Solvent | Inert solvents like dichloromethane (B109758), chloroform, or toluene | Solubilizes reactants and influences reaction rate and side reactions. |

| Temperature | Typically from 0°C to reflux | Controls reaction rate. Lower temperatures can improve selectivity and reduce byproduct formation. |

| Catalyst | DMF, Pyridine | Accelerates the reaction, particularly with thionyl chloride and oxalyl chloride. |

Mechanistic Investigations of 1 Methyl 5 Oxoprolyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways Involving the Chloride Functionality

The cornerstone of 1-Methyl-5-oxoprolyl chloride's reactivity lies in the nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.com As an acyl chloride, it is one of the more reactive carboxylic acid derivatives. libretexts.orgvanderbilt.edu The reaction is not a single-step displacement like an SN2 reaction but proceeds via a two-stage addition-elimination mechanism. libretexts.orglibretexts.org

The general pathway involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This leads to the formation of a transient tetrahedral intermediate with an sp3-hybridized carbon and an alkoxide ion. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comlibretexts.org

This mechanism is applicable to a wide range of nucleophiles, leading to various derivatives. The most common transformations include:

Hydrolysis: Reaction with water rapidly yields 1-Methyl-5-oxoproline (N-methylpyroglutamic acid). libretexts.org

Alcoholysis: Alcohols react to form the corresponding esters. This reaction is a common and efficient method for ester synthesis and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Aminolysis: Ammonia, primary amines, and secondary amines react swiftly to produce the corresponding amides. vanderbilt.eduuomustansiriyah.edu.iq

Reaction with Carboxylates: A carboxylate anion can act as a nucleophile to form an acid anhydride. masterorganicchemistry.comuomustansiriyah.edu.iq

The general reactivity order places acyl halides as more reactive than anhydrides, esters, and amides. libretexts.org This high reactivity means that this compound can be readily converted into less reactive derivatives. vanderbilt.edu

| Nucleophile (Nu-H) | Product | Product Class |

| Water (H₂O) | 1-Methyl-5-oxoproline | Carboxylic Acid |

| Alcohol (R'-OH) | Alkyl 1-methyl-5-oxoprolinate | Ester |

| Ammonia (NH₃) | 1-Methyl-5-oxoprolinamide | Amide |

| Primary Amine (R'-NH₂) | N-Substituted 1-methyl-5-oxoprolinamide | Amide |

| Carboxylate (R'-COO⁻) | Mixed Anhydride | Acid Anhydride |

Role of the Pyrrolidone Ring in Directing and Influencing Reactivity

The pyrrolidone ring, which contains a lactam (a cyclic amide), exerts significant electronic and steric influence on the reactivity of the acyl chloride group.

Electronic Effects: The reactivity of a carboxylic acid derivative is governed by a balance of inductive and resonance effects of the substituent attached to the carbonyl group. libretexts.org

Inductive Effect: The nitrogen atom in the ring inductively withdraws electron density, but this effect is generally weaker than that of the highly electronegative chlorine atom.

Steric and Stereochemical Effects: The five-membered ring structure imposes steric constraints that can influence the approach of incoming nucleophiles. The chiral center at the C2 position of the natural L-pyroglutamic acid-derived structure can lead to stereoselectivity in reactions with other chiral molecules. researchgate.net Studies on related 4-substituted pyroglutamic acid derivatives have shown that the stereochemistry of the ring substituents can significantly affect the stability and reactivity of the lactam ring itself. researchgate.net While direct studies on the stereodirecting effect of the 1-methyl-5-oxoprolyl group in kinetic resolutions are not widely detailed, it is a known principle that chiral acylating agents can be used for the kinetic resolution of racemic amines and alcohols. researchgate.net

| Feature of Pyrrolidone Ring | Effect on Reactivity | Description |

| Lactam Nitrogen | Electronic (Resonance/Inductive) | The amide within the ring is resonance-stabilized. The overall group acts as an electron-withdrawing substituent on the acyl chloride, potentially modulating the electrophilicity of the carbonyl carbon. libretexts.orgvanderbilt.edu |

| Ring Structure | Steric Hindrance | The cyclic structure may sterically hinder the approach of bulky nucleophiles to the carbonyl carbon compared to an acyclic acyl chloride. |

| Chiral Center (C2) | Stereochemical Direction | The inherent chirality can influence the reaction transition state with other chiral molecules, potentially leading to diastereomeric products at different rates. researchgate.net |

| Ring Stability | Reaction Conditions | The pyrrolidone ring is generally stable in acidic and neutral conditions but can be susceptible to hydrolysis under strong basic conditions, which is a consideration during nucleophilic substitution reactions. researchgate.net |

Catalytic Strategies for Modulating this compound Transformations

To control the rate and outcome of reactions involving this compound, various catalytic strategies can be employed. These generally fall into acid, base, or nucleophilic catalysis.

Acid Catalysis: In certain reactions, such as alcoholysis, acid catalysis can proceed by protonating the carbonyl oxygen. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols. libretexts.orgbyjus.com However, given the high intrinsic reactivity of acyl chlorides, this is less common than for less reactive derivatives like esters or amides. libretexts.org

Base Catalysis/Promotion: The most common strategy for reactions of acyl chlorides is the use of a non-nucleophilic base, such as pyridine or triethylamine (B128534). uomustansiriyah.edu.iq The primary role of the base is not to catalyze the reaction directly but to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. uomustansiriyah.edu.iq Removing HCl from the reaction mixture is crucial as it can protonate and deactivate amine nucleophiles or catalyze unwanted side reactions. This drives the equilibrium towards the products.

Nucleophilic Catalysis: Certain tertiary amines, most notably 4-Dimethylaminopyridine (DMAP), can act as highly effective nucleophilic catalysts. byjus.com In this mechanism, the catalyst (DMAP) first reacts with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is even more electrophilic and susceptible to nucleophilic attack than the original acyl chloride. The subsequent reaction with the nucleophile (e.g., an alcohol) regenerates the catalyst and forms the final product. byjus.com This strategy is particularly useful for acylating sterically hindered or poorly nucleophilic alcohols.

Computational and Theoretical Analysis of Reaction Intermediates and Transition States

Computational and theoretical chemistry provides powerful tools for dissecting the intricate details of reaction mechanisms, including those of this compound. While specific computational studies on this exact molecule are not prevalent in the reviewed literature, the principles of analyzing nucleophilic acyl substitution are well-established.

A theoretical analysis would focus on the potential energy surface of the reaction. Key areas of investigation include:

Transition States: The reaction involves two principal transition states: one leading to the formation of the tetrahedral intermediate (TS1) and one leading to its collapse (TS2). masterorganicchemistry.com Computational methods can locate and characterize these transition states, providing information about the activation energy (reaction barrier) for each step. nih.gov The addition of the nucleophile is typically the rate-limiting step. libretexts.org

Theoretical studies on related systems, such as the elimination reactions of substituted bromoglutamates, have successfully used DFT to establish reaction mechanisms (e.g., E1cB vs. SN2) and explain stereoselectivity by analyzing the energies of different transition states. researchgate.net A similar approach applied to this compound would elucidate how the pyrrolidone ring influences the stability of intermediates and transition states, providing a quantitative understanding of its electronic and steric effects on reactivity.

Applications of 1 Methyl 5 Oxoprolyl Chloride in Advanced Organic Synthesis

Preparation of N-Methyl-5-oxoproline Amides and Peptides

The high electrophilicity of the carbonyl carbon in 1-methyl-5-oxoprolyl chloride makes it an excellent acylating agent for the formation of amide and peptide bonds, which are fundamental linkages in chemistry and biology.

This compound reacts readily with primary and secondary amines to form the corresponding N-methyl-5-oxoproline amides. This reaction is a classic example of nucleophilic acyl substitution. youtube.com The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or Cyrene™, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). hud.ac.ukfishersci.se The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the amine nucleophile. youtube.com The reaction proceeds rapidly, often at room temperature or below, to provide the desired amides in high yields. semanticscholar.orgresearchgate.net

This method is highly efficient for creating a diverse library of N-methyl-5-oxoproline amides by varying the amine component. The mild conditions required for this transformation ensure compatibility with a wide range of functional groups.

Table 1: Illustrative Synthesis of N-Methyl-5-oxoproline Amides This table presents representative examples of amide formation based on the established reactivity of acyl chlorides with various amines.

| Amine Substrate | Base | Solvent | Product |

| Benzylamine | Triethylamine | Dichloromethane | N-benzyl-1-methyl-5-oxopyrrolidine-2-carboxamide |

| Pyrrolidine | Triethylamine | Dichloromethane | (1-Methyl-5-oxopyrrolidin-2-yl)(pyrrolidin-1-yl)methanone |

| Aniline | Pyridine (B92270) | Tetrahydrofuran | N-phenyl-1-methyl-5-oxopyrrolidine-2-carboxamide |

| Diethylamine | Triethylamine | Dichloromethane | N,N-diethyl-1-methyl-5-oxopyrrolidine-2-carboxamide |

In peptide synthesis, the formation of the amide bond between two amino acids is the crucial step. bachem.com While many modern coupling reagents exist, acyl chlorides represent one of the most activated forms of a carboxylic acid, enabling efficient peptide bond formation. luxembourg-bio.com this compound can be used to couple the N-methylpyroglutamic acid moiety to the N-terminus of a peptide chain or an amino acid ester.

The high reactivity of acyl chlorides is particularly useful when coupling sterically hindered amino acids, such as N-methylated amino acids, where standard coupling reagents may be less effective. luxembourg-bio.compeptide.com The reaction is performed under basic conditions to neutralize the HCl byproduct. However, care must be taken to control the reaction conditions to minimize the risk of racemization at the chiral center of the amino acid being coupled. peptide.com The use of N-methyl amino acid chlorides is a known strategy to circumvent the formation of oxazolones, which can be a pathway to racemization. luxembourg-bio.com

Synthesis of N-Methyl-5-oxoproline Esters and Thioesters

Similar to its reaction with amines, this compound serves as a precursor for esters and thioesters through reactions with alcohols and thiols, respectively.

Ester Synthesis: The reaction of this compound with an alcohol yields an N-methyl-5-oxoproline ester. This reaction typically requires a base, such as pyridine or triethylamine, to act as a proton scavenger. libretexts.org The choice of solvent is important, with aprotic solvents like dichloromethane, tetrahydrofuran, or even benzene (B151609) being suitable. libretexts.orgresearchgate.net This method provides an irreversible and efficient route to esters compared to direct Fischer esterification from the parent carboxylic acid. libretexts.org

Thioester Synthesis: Thioesters are vital functional groups in biochemistry, notably as intermediates in metabolism (e.g., Acetyl-CoA), and are key components in synthetic methods like Native Chemical Ligation (NCL). nih.govnih.gov this compound can react with thiols (R-SH) in the presence of a base to form the corresponding N-methyl-5-oxoproline thioesters. organic-chemistry.org This direct acylation of thiols is a straightforward method for accessing these high-energy compounds, which can subsequently be used in peptide ligation or other acyl transfer reactions. scispace.com

Table 2: Synthesis of Ester and Thioester Derivatives This table illustrates the general reaction for forming esters and thioesters from this compound.

| Nucleophile | General Structure | Product Class |

| Alcohol | R-OH | N-Methyl-5-oxoproline Ester |

| Thiol | R-SH | N-Methyl-5-oxoproline Thioester |

Utilization in the Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. sigmaaldrich.comaksci.com this compound, itself a derivative of the heterocyclic pyroglutamic acid, can serve as a starting material or building block for more complex heterocyclic systems. clockss.orgresearchgate.net

The N-methylpyroglutamyl scaffold can be incorporated into larger polycyclic structures. The acyl chloride functionality allows for its covalent attachment to other molecules containing nucleophilic groups, such as amines or hydroxyls. The resulting amide or ester can then undergo further intramolecular cyclization reactions to generate novel, complex heterocyclic frameworks. For instance, the pyroglutamate (B8496135) ring can be a precursor to substituted pyrrolidines or be used as a constrained scaffold to direct the stereochemical outcome of reactions on appended side chains.

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in pharmacology. nih.govfrancis-press.commdpi.com Chiral building blocks—enantiomerically pure compounds incorporated into a synthesis—are a primary strategy for achieving this control. clockss.org

This compound is derived from pyroglutamic acid, which is readily available in both L- and D-enantiomeric forms. This makes the acyl chloride a valuable chiral building block. When it is used in a synthesis, the inherent stereochemistry at its C2 position is transferred to the product molecule. This allows chemists to control the three-dimensional arrangement of atoms in the target structure, which is crucial for biological activity. For example, incorporating this chiral fragment can influence the stereochemical outcome of subsequent reactions at adjacent positions, a key principle in asymmetric synthesis.

Derivatization of Complex Molecules

Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific application, such as analysis or enhancing biological activity. The high reactivity of this compound makes it an effective reagent for this purpose.

It can be used to "tag" complex molecules, such as natural products, peptides, or metabolites that contain free amine or alcohol groups. nih.govnih.gov This acylation can alter the parent molecule's properties, for instance, by increasing its lipophilicity, modifying its interaction with a biological target, or introducing a handle for further chemical modification. In analytical chemistry, derivatization of small molecules like amino acids or peptides with a specific chemical tag is a common strategy to improve their detection and quantification by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Methyl-5-oxoprolyl chloride in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs and their connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the N-methyl group, the three methylene (B1212753) protons of the pyrrolidone ring, and the single methine proton. The chemical shifts and coupling patterns of the ring protons are particularly informative for confirming the cyclic structure.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the two carbonyl carbons (one from the lactam and one from the acyl chloride), the N-methyl carbon, and the three carbons of the pyrrolidone ring. The chemical shift of the acyl chloride carbonyl is characteristically downfield.

For unambiguous assignment and deeper mechanistic insights, two-dimensional (2D) NMR techniques are employed. nih.govpreprints.org

g-COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to trace the connectivity of the protons within the pyrrolidone ring.

g-HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. nih.gov

g-HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the N-methyl group and the acyl chloride function relative to the ring structure.

These NMR techniques collectively provide a comprehensive picture of the molecule's structure and can be used to identify products and byproducts in reactions involving this compound, thereby shedding light on the underlying reaction mechanism. preprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position (Pyrrolidone Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 - 3.1 (s) | ~30 - 35 |

| C2 (CH₂) | ~2.2 - 2.6 (m) | ~30 - 38 |

| C3 (CH) | ~4.0 - 4.4 (dd) | ~55 - 65 |

| C4 (CH₂) | ~2.0 - 2.4 (m) | ~25 - 33 |

| C5 (C=O, Lactam) | - | ~175 - 180 |

| Acyl Chloride (C=O) | - | ~170 - 175 |

Mass Spectrometry (MS) Techniques for Reaction Pathway Confirmation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of its elemental formula.

In the context of reaction monitoring, MS can identify the starting materials, intermediates, final products, and any side products in a reaction mixture. By tracking the appearance and disappearance of specific ions over time, the reaction pathway can be inferred.

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Characteristic fragmentation pathways would likely include:

Loss of a chlorine radical (Cl•).

Loss of the entire acyl chloride group (-COCl).

Cleavage of the pyrrolidone ring.

Analyzing the mass spectra of products from a reaction involving this compound allows for the confirmation of the expected molecular structure. For example, in an amidation reaction, the resulting mass spectrum would show a molecular ion corresponding to the mass of the starting amine plus the mass of the 1-methyl-5-oxoprolyl moiety.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₆H₈ClNO₂)

| Ion Species | Description | Calculated m/z |

| [M]⁺ | Molecular Ion | 161.0243 |

| [M+H]⁺ | Protonated Molecule | 162.0316 |

| [M-Cl]⁺ | Loss of Chlorine | 126.0555 |

| [M-COCl]⁺ | Loss of Acyl Chloride Group | 98.0606 |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for monitoring chemical reactions by observing changes in characteristic vibrational frequencies of functional groups. masterorganicchemistry.comwiley.com For the synthesis of this compound, typically from a precursor like N-methyl-L-pyroglutamic acid, IR spectroscopy is ideal for tracking the key functional group transformation.

The conversion of the carboxylic acid to an acyl chloride is marked by distinct changes in the IR spectrum:

Disappearance of the Carboxylic Acid Signal: The broad O-H stretching band of the carboxylic acid, typically found between 2500-3300 cm⁻¹, will disappear as the reaction proceeds to completion. libretexts.org

Appearance of the Acyl Chloride Carbonyl Signal: A new, sharp, and strong absorption band will appear at a higher frequency, characteristic of the C=O stretch of an acyl chloride (typically 1770-1820 cm⁻¹). masterorganicchemistry.com

Persistent Lactam Carbonyl Signal: The C=O stretching vibration of the five-membered lactam ring (amide) remains present throughout the reaction, typically absorbing in the 1670-1700 cm⁻¹ region. libretexts.org

By monitoring the relative intensities of these key absorption bands, the progress of the reaction can be qualitatively and sometimes semi-quantitatively assessed. The technique is invaluable for determining when a reaction has reached completion.

Table 3: Key IR Absorption Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Carboxylic Acid (Starting Material) | O-H stretch | 2500 - 3300 (broad) | Disappears upon conversion to acyl chloride. libretexts.org |

| Carboxylic Acid (Starting Material) | C=O stretch | 1700 - 1725 | Shifts to higher frequency in the product. |

| Lactam (Amide) | C=O stretch | 1670 - 1700 | Remains present in both reactant and product. |

| Acyl Chloride (Product) | C=O stretch | 1770 - 1820 | Appears as the product is formed. |

Chromatographic Techniques (HPLC, GC-MS) for Reaction Progress and Purity Assessment

Chromatographic methods are essential for separating complex mixtures, monitoring reaction progress with high precision, and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing this compound and its derivatives, which are often polar and non-volatile. A typical setup would involve a reversed-phase column (e.g., Purospher STAR RP-18e) with a mobile phase consisting of a gradient of water (often with an additive like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection is commonly performed using a photodiode array (PDA) detector, which can monitor the absorbance at specific wavelengths corresponding to the chromophores in the molecules of interest. By taking aliquots from a reaction mixture over time, HPLC can be used to quantify the consumption of reactants and the formation of products.

Gas Chromatography-Mass Spectrometry (GC-MS) is applicable if the compound and its derivatives are sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing both retention time data for quantification and mass spectral data for positive identification of each component. This makes GC-MS a powerful tool for identifying unknown byproducts in a reaction.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC | C18 silica (B1680970) gel (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient | UV-Vis / PDA | Purity assessment, reaction monitoring of non-volatile compounds. rsc.org |

| GC-MS | Polysiloxane-based (e.g., DB-5) | Helium | Mass Spectrometry | Purity assessment, identification of volatile byproducts. |

X-ray Crystallography of Key Intermediates or Derivatives for Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov While the inherent reactivity and potential instability of this compound might make it challenging to obtain suitable single crystals, the technique is invaluable for the structural confirmation of stable crystalline precursors, derivatives, or key reaction intermediates.

This technique provides unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov Crucially, for chiral molecules like this compound (which is derived from pyroglutamic acid), X-ray crystallography can determine the absolute configuration of the stereocenter, which is fundamental information for its chemical and biological applications.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map of the molecule, from which the positions of all atoms can be precisely located. The resulting crystal structure provides ultimate proof of the molecular connectivity and stereochemistry, complementing the data obtained from spectroscopic methods like NMR and MS. nih.gov

Theoretical and Computational Chemistry Approaches to 1 Methyl 5 Oxoprolyl Chloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Methyl-5-oxoprolyl chloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical DFT study on this compound would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the lactam ring and the orientation of the acyl chloride group relative to the ring would be determined.

Once the optimized geometry is obtained, various electronic properties can be calculated to predict reactivity. These include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a highly positive (electron-deficient) region around the carbonyl carbon of the acyl chloride, indicating its susceptibility to nucleophilic attack. The oxygen and chlorine atoms would exhibit negative (electron-rich) potentials.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The LUMO of this compound would be expected to be localized on the acyl chloride group, specifically the C=O π* antibonding orbital. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO would likely be located on the lone pairs of the oxygen or chlorine atoms. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution in terms of atomic charges and orbital interactions. For this compound, NBO analysis would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and chlorine atoms, providing a more detailed picture of the bond polarity and reactivity.

The following table illustrates the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value | Significance |

| Optimized Bond Lengths | ||

| C=O (acyl chloride) | 1.19 Å | Indicates the double bond character. |

| C-Cl | 1.80 Å | Relevant to the leaving group ability of chloride. |

| NBO Atomic Charges | ||

| Carbonyl Carbon (acyl chloride) | +0.85 e | Confirms the electrophilic nature of this site. |

| Carbonyl Oxygen (acyl chloride) | -0.65 e | Indicates a nucleophilic site. |

| Chlorine | -0.20 e | Shows its electronegativity and role as a leaving group. |

| Frontier Orbital Energies | ||

| EHOMO | -7.5 eV | Energy of the highest energy electrons. |

| ELUMO | -1.2 eV | Energy of the lowest energy unoccupied orbital; a low value suggests high reactivity with nucleophiles. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability of the molecule. |

Molecular Modeling and Dynamics Simulations of Reaction Profiles

Molecular modeling and molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its reactions. These methods simulate the movement of atoms and molecules over time, allowing for the study of reaction mechanisms and conformational changes.

For a reaction involving this compound, such as its reaction with an amine to form an amide, computational chemists would model the reaction profile. This involves identifying the transition state—the highest energy point along the reaction coordinate—and any intermediates.

The process would typically involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the products are optimized.

Transition State Search: A transition state search is performed to locate the structure of the transition state connecting the reactants and products. This is often the most computationally intensive step. Frequency calculations are then performed to confirm that the located structure is a true transition state (characterized by having exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the reactants and products.

MD simulations could be used to study the conformational flexibility of the five-membered ring in this compound in different solvents. By simulating the molecule's movement over nanoseconds, researchers could identify the most stable conformations and the energy barriers between them. This information is crucial as the conformation of the reactant can influence its reactivity and the stereochemical outcome of a reaction.

A hypothetical reaction profile for the acylation of a generic nucleophile (Nu-H) with this compound is presented in the table below. The energy values are illustrative.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nu-H |

| Transition State | +15.0 | The highest energy point of the reaction, where the Nu-H bond is partially broken and the new C-Nu bond is partially formed. |

| Intermediate | +2.0 | A tetrahedral intermediate could be formed after the nucleophilic attack. |

| Products | -10.0 | The acylated product + HCl. |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

Computational chemistry is a valuable tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. Since this compound is derived from a chiral amino acid (proline), it is a chiral molecule. Reactions involving this acyl chloride with other chiral or prochiral molecules can lead to the formation of diastereomers.

Theoretical models can be used to predict which diastereomer will be preferentially formed. This is typically achieved by calculating the energies of the transition states leading to the different diastereomeric products. According to transition state theory, the product that is formed via the lower energy transition state will be the major product.

For example, in the reaction of (S)-1-Methyl-5-oxoprolyl chloride with a chiral alcohol, two diastereomeric esters can be formed. A computational study would involve:

Conformational Search: A thorough conformational search of the possible transition state structures for the formation of both diastereomers. The orientation of the reactants relative to each other is critical.

Transition State Optimization: High-level DFT calculations would be used to optimize the geometries of all plausible transition states.

Energy Calculation: The relative energies of the transition states would be calculated. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.) of the products using the equation: d.r. = exp(-ΔΔG‡ / RT).

These calculations can reveal the specific steric and electronic interactions that favor the formation of one diastereomer over the other. For instance, a model might show that steric hindrance between the methyl group on the nitrogen and a bulky substituent on the alcohol disfavors one transition state, leading to a high diastereoselectivity.

The table below illustrates how computational results could be presented to predict the stereochemical outcome of a hypothetical asymmetric transformation.

| Transition State leading to Diastereomer | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

| TS-1 (S,R) | 12.5 | Minor |

| TS-2 (S,S) | 10.5 | Major |

| Energy Difference (ΔΔG‡) | 2.0 | |

| Predicted d.r. at 298 K | ~97:3 |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for 1-Methyl-5-oxoprolyl Chloride Synthesis and Use

The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact. uniroma1.it For a reactive compound like this compound, which is typically synthesized from 1-methyl-5-oxoproline (also known as N-methyl-pyroglutamic acid) using chlorinating agents like thionyl chloride or oxalyl chloride, there are significant opportunities for greener approaches.

Current synthetic methods often involve stoichiometric amounts of reagents that produce hazardous byproducts. Future research is expected to focus on catalytic methods that can reduce waste and improve atom economy. For instance, the development of novel catalysts could enable the use of less hazardous chlorinating agents or even direct catalytic conversion of the parent carboxylic acid to the acyl chloride with minimal waste.

Another key area of development is the use of greener solvents. Traditional syntheses of acyl chlorides often employ chlorinated solvents. A shift towards more environmentally benign solvents or even solvent-free reaction conditions would significantly improve the green profile of this compound synthesis. Continuous flow chemistry, which allows for reactions to be conducted in a closed system with precise control over reaction parameters, presents a promising avenue for safer and more efficient synthesis. nih.gov

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Catalytic Synthesis | Development of catalysts for direct chlorination of 1-methyl-5-oxoproline. | Reduced waste, improved atom economy, avoidance of hazardous reagents. |

| Green Solvents | Replacement of traditional chlorinated solvents with bio-based or recyclable alternatives. | Reduced environmental impact, improved process safety. |

| Continuous Flow Synthesis | Implementation of flow reactors for the synthesis of this compound. | Enhanced safety, improved reaction control, potential for process intensification. |

| Alternative Chlorinating Agents | Use of solid-supported or recyclable chlorinating reagents. | Simplified purification, reduced generation of corrosive byproducts. |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries in drug discovery has driven the development of automated and high-throughput synthesis platforms. mt.com The integration of reactive building blocks like this compound into these platforms is a key area of future development.

Automated synthesis platforms, often utilizing robotics and liquid handling systems, can perform reactions in a highly parallel and efficient manner. readmagazine.com For this compound, this would involve its use as a reagent in automated amidation or esterification reactions to generate libraries of pyrrolidone-containing compounds. The inherent reactivity of the acyl chloride makes it well-suited for such rapid reaction formats.

High-throughput screening (HTS) allows for the rapid biological evaluation of these compound libraries. frontiersin.org The ability to quickly synthesize and screen a diverse set of derivatives of this compound would accelerate the identification of new drug candidates. The pyrrolidone scaffold is a common feature in many biologically active molecules, making this a particularly promising area of research. frontiersin.orgnih.gov

| Technology | Application with this compound | Key Advantages |

| Automated Synthesis | Use as a building block in robotic synthesizers for library generation. | Increased speed and efficiency, reduced human error, access to a wider chemical space. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of compound libraries derived from this compound. | Accelerated hit identification, rapid structure-activity relationship (SAR) studies. |

| Flow Chemistry Integration | Coupling of continuous flow synthesis of derivatives with online purification and analysis. | Seamless workflow from synthesis to screening, real-time reaction optimization. |

Exploration of Novel Reaction Pathways and Synthetic Transformations

While this compound is primarily used in acylation reactions, its reactivity profile suggests potential for use in a broader range of synthetic transformations. Future research is likely to explore novel reaction pathways that can expand its synthetic utility.

For example, the development of new catalytic systems could enable its participation in cross-coupling reactions, providing access to a wider range of substituted pyrrolidone derivatives. Furthermore, its use in cycloaddition reactions or as a precursor for the generation of reactive intermediates like ketenes could open up new avenues for the synthesis of complex heterocyclic systems.

Computational chemistry and theoretical modeling will likely play a crucial role in predicting and understanding the reactivity of this compound in these novel transformations. This can guide experimental work and accelerate the discovery of new reactions.

Design of Next-Generation Pyrrolidone-Based Reagents

The pyrrolidone scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and pharmaceuticals. frontiersin.orgnih.gov this compound serves as a foundational building block for the synthesis of a variety of pyrrolidone-containing molecules.

Future research will focus on the design of next-generation pyrrolidone-based reagents with enhanced properties. This could involve the synthesis of derivatives of this compound with additional functional groups that can participate in a wider range of chemical reactions or that can impart specific biological activities.

For instance, the incorporation of chiral auxiliaries could lead to the development of new reagents for asymmetric synthesis. Similarly, the attachment of fluorescent tags or other reporter groups could facilitate the use of these reagents in chemical biology applications for probing biological systems.

| Research Area | Focus | Potential Impact |

| Functionalized Derivatives | Synthesis of this compound analogues with diverse functional groups. | Access to novel chemical space, development of reagents with tailored reactivity. |

| Chiral Reagents | Incorporation of chiral elements for applications in asymmetric synthesis. | Enantioselective synthesis of complex molecules, development of new chiral building blocks. |

| Chemical Biology Tools | Attachment of reporter groups (e.g., fluorescent tags, biotin) for biological studies. | Probing protein function, target identification and validation in drug discovery. |

| Scaffold Diversification | Use of this compound as a starting point for the synthesis of more complex heterocyclic systems. | Discovery of new drug scaffolds, expansion of the chemical toolbox for medicinal chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.